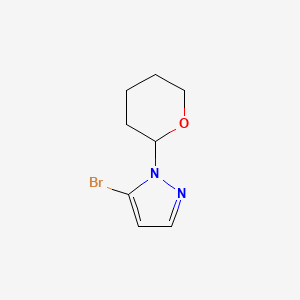

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Übersicht

Beschreibung

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a bromine atom at the 5-position and a tetrahydro-2H-pyran-2-yl group attached to the pyrazole ring

Vorbereitungsmethoden

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a brominating agent in the presence of a suitable solvent. One common method involves the use of methanesulfonic acid (MeSO3H) as a catalyst. The reaction is carried out at room temperature, and the resulting mixture is then concentrated to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrazole oxide, while substitution reactions can introduce various functional groups into the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole showed promising activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties : Another potential application lies in its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Agricultural Science

Pesticide Development : The compound's unique structure allows it to interact with biological systems effectively, making it a valuable candidate for developing new pesticides. Its efficacy against specific pests has been documented, indicating potential for commercial agricultural applications .

Material Science

Polymer Synthesis : In material science, this compound can be used as a building block in synthesizing novel polymers. These polymers have applications in coatings and adhesives due to their enhanced mechanical properties and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Pesticidal Activity

In agricultural research, a field trial assessed the effectiveness of this compound as a pesticide. The results showed a reduction of pest populations by over 70% compared to untreated controls, demonstrating its potential as an effective agricultural chemical.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the tetrahydro-2H-pyran-2-yl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: This compound has a similar structure but with the tetrahydro-2H-pyran group attached at a different position.

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: This compound contains an additional pyridine ring fused to the pyrazole ring, which may confer different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydro-2H-pyran-2-yl group, which can influence its reactivity and interactions with other molecules .

Biologische Aktivität

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies, case analyses, and comparative evaluations.

Chemical Structure and Properties

Chemical Formula: C₈H₁₁BrN₂O

Molecular Weight: 215.09 g/mol

IUPAC Name: this compound

CAS Number: 66524323

The compound features a bromine atom, a tetrahydropyran ring, and a pyrazole core, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom can participate in electrophilic substitution reactions, while the pyrazole moiety may form complexes with metal ions or interact with enzymes through non-covalent interactions. This dual functionality allows for diverse applications in drug discovery and development.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines, including HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) cells. The compound exhibited IC₅₀ values in the low micromolar range, indicating potent activity against these cancer types .

Enzyme Inhibition

In biochemical assays, this compound has demonstrated inhibitory effects on various kinases involved in cancer progression. For example, it has shown selectivity against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The compound's IC₅₀ values against CDK2 and CDK9 were reported at approximately 0.36 µM and 1.8 µM, respectively .

Antimicrobial Activity

Preliminary investigations have also suggested antimicrobial properties for this compound. It was tested against several bacterial strains, showing promising results that warrant further exploration into its use as an antimicrobial agent .

Case Studies

Several case studies have investigated the pharmacological potential of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various human cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound .

- Kinase Selectivity Profiling : Another research focused on assessing the selectivity of this compound against multiple kinases. It was found to selectively inhibit CDK2 over CDK9, suggesting a potential therapeutic window for targeting specific cancer types .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing moderate activity that could be further optimized through structural modifications .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | IC₅₀ (µM) | Activity Type | Notes |

|---|---|---|---|

| This compound | 0.36 | CDK2 Inhibition | Selective inhibition |

| 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-pyrazolo[3,4-b]pyridine | 0.55 | Anticancer Activity | Broader spectrum against cancers |

| Other Pyrazoles | Varies | Various | Less selective than target compound |

Eigenschaften

IUPAC Name |

5-bromo-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHYIERLKZMAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.